Isobutyl chloroformate

Analytical Chemistry Amino Acid Analysis GC-MS Derivatization

Isobutyl chloroformate (CAS 543-27-1), also known as carbonochloridic acid 2-methylpropyl ester, is a volatile alkyl chloroformate reagent with the molecular formula C₅H₉ClO₂ and a molecular weight of 136.58 g/mol. This compound exists as a clear, colorless to light-yellow liquid with a pungent odor, characterized by a density of 1.04-1.05 g/cm³ at 20-25°C and a boiling point range of 127-130°C.

Molecular Formula C5H9ClO2
(CH3)2CHCH2OCOCl
C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 543-27-1
Cat. No. B042661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl chloroformate
CAS543-27-1
SynonymsChloroformic Acid Isobutyl Ester;  2-Methylpropyl Carbonochloridate;  2-Methylpropyl Chloroformate;  Chlorocarbonic Acid Isobutyl Ester;  Chloroformic Acid Isobutyl Ester;  IBCF;  Isobutoxycarbonyl Chloride;  Isobutyl Carbonochloridate;  Isobutyl Chloridocar
Molecular FormulaC5H9ClO2
(CH3)2CHCH2OCOCl
C5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)Cl
InChIInChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
InChIKeyYOETUEMZNOLGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Isobutyl Chloroformate (CAS 543-27-1): Technical Grade and Chemical Identity for Industrial Procurement


Isobutyl chloroformate (CAS 543-27-1), also known as carbonochloridic acid 2-methylpropyl ester, is a volatile alkyl chloroformate reagent with the molecular formula C₅H₉ClO₂ and a molecular weight of 136.58 g/mol [1]. This compound exists as a clear, colorless to light-yellow liquid with a pungent odor, characterized by a density of 1.04-1.05 g/cm³ at 20-25°C and a boiling point range of 127-130°C [2]. Commercially available reagent grades typically achieve a purity of ≥98% by GC analysis, with key impurity specifications including ≤0.5% isobutyl chloride and ≤0.2% phosgene . Isobutyl chloroformate demonstrates limited thermal stability compared to aromatic chloroformates, decomposing gradually in water and alcohols, and must be stored under inert atmosphere at 2-8°C to prevent degradation [1].

Why Isobutyl Chloroformate Cannot Be Interchanged with Other Alkyl Chloroformates in Process Chemistry


Alkyl chloroformates are not functionally interchangeable reagents; the alkyl substituent directly governs critical performance parameters including thermal stability [1], derivatization sensitivity [2], and reaction yields [3]. Isobutyl chloroformate occupies a specific performance niche distinct from methyl, ethyl, and benzyl chloroformates. Specifically, methyl chloroformate exhibits significantly higher acute inhalation toxicity compared to isobutyl chloroformate, with differing AEGL (Acute Exposure Guideline Level) thresholds [1]. Furthermore, isobutyl chloroformate derivatives demonstrate superior GC-MS sensitivity in amino acid analysis compared to those prepared with other alkyl chloroformates [2]. In polymer modification reactions, isobutyl chloroformate achieves nearly quantitative yields alongside ethyl and 2-ethylhexyl functional groups, whereas methyl chloroformate fails to produce usable yields [3]. Additionally, racemization rates in peptide coupling differ substantially between isobutyl, ethyl, and isopropyl chloroformates, with isopropyl chloroformate exhibiting racemization levels only one-third to one-quarter of those observed for isobutyl and ethyl variants [4]. These quantitative performance divergences preclude generic substitution and mandate compound-specific selection based on the intended synthetic or analytical application.

Quantitative Performance Benchmarks: Head-to-Head Comparisons of Isobutyl Chloroformate Against Competing Alkyl Chloroformates


Superior GC-MS Sensitivity in Amino Acid Derivatization Compared to Ethyl and Methyl Chloroformates

In a comparative investigation of alkyl chloroformate reagents for aqueous-phase amino acid derivatization, isobutyl chloroformate derivatives provided superior sensitivity in gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) analyses relative to derivatives prepared using other alkyl chloroformates including ethyl and methyl variants [1].

Analytical Chemistry Amino Acid Analysis GC-MS Derivatization

Differentiated Toxicity Profile: Reduced Acute Inhalation Hazard Relative to Methyl Chloroformate

According to Acute Exposure Guideline Levels (AEGL) assessments published by the National Academies, isobutyl chloroformate exhibits a less severe acute inhalation toxicity profile compared to methyl chloroformate. While the specific AEGL-1, AEGL-2, and AEGL-3 threshold values for each compound are presented in separate category plots, the comparative hazard classification indicates that methyl chloroformate presents a more significant acute inhalation hazard at equivalent exposure durations [1].

Occupational Safety Industrial Hygiene Regulatory Compliance

Intermediate Racemization Rates in Peptide Synthesis: Positioned Between Isopropyl and Ethyl Chloroformates

A systematic study of racemization during peptide coupling using the mixed anhydride method compared ethyl, isobutyl, and isopropyl chloroformates. Racemization attending the coupling of N-benzyloxycarbonylglycylamino acids using isopropyl chloroformate was one-third to one-quarter of that observed for the same couplings using ethyl and isobutyl chloroformate. This positions isobutyl chloroformate as an intermediate option—producing less racemization than ethyl chloroformate but more than isopropyl chloroformate [1].

Peptide Synthesis Mixed Anhydride Method Chiral Integrity

Nearly Quantitative Polymer Modification Yields: Superior to Methyl Chloroformate

In a comprehensive study on thermally optimized membranes for CO₂ separation, multiple alkyl chloroformates were evaluated for polymer functionalization reactions. Isobutyl, ethyl, and 2-ethylhexyl chloroformates provided nearly quantitative yields suitable for subsequent NMR, DSC, and TGA characterization. In contrast, methyl chloroformate failed to produce yields usable for analytical characterization [1].

Polymer Chemistry Membrane Technology CO₂ Separation

Regioselectivity in Lysine Dipeptide Synthesis: Divergent Outcomes Compared to BOP-Cl

A study investigating regioselectivity in lysine dipeptide synthesis demonstrated that the choice of coupling reagent determines whether peptide bond formation occurs at the Nε or Nα position of L-methyl lysinate. Use of isobutyl chloroformate (Method A) selectively achieved participation of one amino group, whereas N,N-bis(2-oxo-3-oxazolidinyl) phosphinic chloride (BOP-Cl, Method B) selectively achieved participation of the other [1].

Peptide Chemistry Regioselective Synthesis Lysine Derivatives

Commercial Purity Specifications: Industry-Standard 98% Minimum with Controlled Phosgene Content

Commercial reagent-grade isobutyl chloroformate is consistently specified at ≥98.0% purity by GC analysis across multiple authoritative suppliers including TCI, Parchem, Aladdin, Thermo Fisher Acros, and Sigma-Aldrich. Critical impurity specifications include isobutyl chloride (max 0.50%), diisobutyl carbonate (max 1.0%), and phosgene (max 0.2%). The material requires storage at 2-8°C under inert atmosphere due to moisture sensitivity [1].

Quality Control Reagent Specification Procurement Standards

Recommended Application Scenarios for Isobutyl Chloroformate (CAS 543-27-1) Based on Quantitative Differentiation Evidence


High-Sensitivity GC-MS Amino Acid Profiling in Biological Matrices

Based on demonstrated superior sensitivity of isobutyl chloroformate derivatives in GC-FID and GC-MS analyses compared to ethyl and methyl chloroformates [1], this reagent is the preferred choice for trace-level amino acid quantification in complex biological samples. Applications include neonatal blood screening for metabolic disorders, metabolomics biomarker discovery, and pharmaceutical QC of amino acid-containing formulations. The enhanced sensitivity directly translates to lower limits of detection, enabling accurate quantification at physiologically relevant concentrations without sample preconcentration.

Mixed Anhydride Peptide Coupling with Balanced Chiral Fidelity and Cost

For peptide synthesis projects requiring chiral integrity that is superior to ethyl chloroformate but where the premium cost of isopropyl chloroformate is not justified, isobutyl chloroformate offers a balanced solution. Quantitative racemization data shows that isobutyl chloroformate produces significantly less racemization than ethyl chloroformate (positioned between ethyl and isopropyl on the racemization spectrum) [2]. This makes it suitable for the synthesis of non-epimerization-sensitive peptide therapeutics and intermediates where cost-per-coupling is a procurement consideration.

Regioselective Synthesis of Lysine-Containing Dipeptides and Oligopeptides

When orthogonal control over Nε versus Nα peptide bond formation is required in lysine-containing peptides, isobutyl chloroformate provides regioselective access that is not achievable with phosphonium-based reagents like BOP-Cl [3]. This application is particularly relevant for the synthesis of site-specifically modified lysine derivatives used in peptide-drug conjugates, diagnostic probes, and structure-activity relationship studies of bioactive peptides.

Polymer Functionalization for Advanced Membrane and Materials Applications

In polymer modification reactions requiring nearly quantitative yields and subsequent analytical characterization by NMR, DSC, and TGA, isobutyl chloroformate significantly outperforms methyl chloroformate, which fails to produce usable yields [4]. This makes isobutyl chloroformate the reagent of choice for functionalizing polymer backbones in CO₂ separation membranes, specialty coatings, and advanced material applications where high functionalization efficiency is critical to downstream performance.

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